molecular formula C9H10F2N2O3S B14116845 Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate

Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate

Cat. No.: B14116845
M. Wt: 264.25 g/mol
InChI Key: KERLIKNWBKLLTK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate typically involves the reaction of 2-acetamidothiazole with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Ethyl 2-(2-acetamidothiazol-5-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H10F2N2O3S

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-(2-acetamido-1,3-thiazol-5-yl)-2,2-difluoroacetate

InChI

InChI=1S/C9H10F2N2O3S/c1-3-16-7(15)9(10,11)6-4-12-8(17-6)13-5(2)14/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

KERLIKNWBKLLTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(S1)NC(=O)C)(F)F

Origin of Product

United States

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